molecular formula C12H10BrNO3 B1466299 Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate CAS No. 1228689-61-9

Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

Cat. No.: B1466299
CAS No.: 1228689-61-9
M. Wt: 296.12 g/mol
InChI Key: YVWJQDKQALEQHO-UHFFFAOYSA-N
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Description

“Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate” is a chemical compound with the empirical formula C11H8BrNO3 . It is a solid substance and is used by early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study reported the synthesis of new comb-shaped methacrylate oligomers, derived from a new key intermediate in the synthesis of heterocyclic liquid crystals .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O=C(OC)C1=C(C2=CC=C(Br)C=C2)ON=C1 . The InChI key for this compound is OHHVNEBHRWAGAO-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds have been synthesized using various chemical reactions. For example, new comb-shaped methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 282.09 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.

Scientific Research Applications

Synthesis and Chemical Properties

Research on methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate has predominantly focused on its synthesis and chemical properties. It has been used as a precursor in the synthesis of 3-aryl-5-formyl-isoxazole-4-carboxylate, highlighting its role in generating substrates for the construction of isoxazole-fused heterocycles. This process involves detailed investigations into the bromination of the methyl group, showcasing its utility in the preparation of complex organic structures (A. K. Roy, B. Rajaraman, S. Batra, 2004).

Additionally, it has been utilized in the generation of a 90-compound library of drug-like isoxazoles through selective nucleophilic chemistry. This process involves the treatment of dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate with 3-bromobenzylamine and thiophenol, demonstrating its versatility in synthesizing carbamoyl- and sulfanylmethylisoxazole-4-carboxylic acids (Lori I Robins, J. Fettinger, D. S. Tinti, M. Kurth, 2007).

Biological and Biomedical Applications

The compound has shown promise in various biomedical applications. For instance, its electrochemically induced multicomponent transformation has been explored for the regulation of inflammatory diseases. This involves its combination with 3-methylbenzaldehyde and kojic acid, indicating its potential in developing treatments for inflammatory conditions (Y. E. Ryzhkova, F. V. Ryzhkov, M. Elinson, 2020).

Moreover, it has been implicated in the synthesis of immunologically active compounds, with some derivatives showing significant immunotropic activity. This highlights its role in the development of new immunomodulatory drugs, offering insights into its pharmaceutical applications (S. Ryng, Z. Machoń, Z. Wieczorek, M. Zimecki, 1999).

Advanced Material Synthesis

In addition to its biological applications, this compound serves as a building block in the synthesis of advanced materials. It has been used in the preparation of α-cyclopiazonic acid analogs, showcasing its utility in the biomimetic synthesis of complex organic molecules. This involves the efficient and high-yielding synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, further illustrating its versatility in organic synthesis (Vijayalakshmi A. Moorthie, E. McGarrigle, R. Stenson, V. Aggarwal, 2007).

Safety and Hazards

The compound is classified under the GHS07 hazard class, with the signal word "Warning" . It has the hazard statement H302, indicating that it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, advising to call a poison center or doctor if the person feels unwell after swallowing . It is recommended to rinse the mouth with water .

Properties

IUPAC Name

methyl 5-(4-bromophenyl)-3-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-7-10(12(15)16-2)11(17-14-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWJQDKQALEQHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)OC)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of 2-(4-bromo-benzoyl)-3-oxo-butyric acid methyl ester (11 g, 39 mmol) in acetic acid (50 mL) was added hydroxylamine hydrochloride (2.66 g, 39 mmol), and the reaction was stirred at 115° C. for 1 hour. After cooling, aqueous workup provided the title compound, which was used directly in the hydrolysis step.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.66 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 2-(4-bromo-benzoyl)-3-oxo-butyric acid methyl ester (11 g, 39 mmol) in acetic acid (50 mL) was added hydroxylamine hydrochloride (2.66 g, 39 mmol), and the reaction was stirred at 115° C. for 1 hours. After cooling, saturated aqueous NaHCO3 was added to the mixture to adjust to pH 8. The solution was extracted with EtOAc, and the combined organic layers were washed with brine, dried, filtered, and concentrated to give the title compound.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.66 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-(4-Bromo-benzoyl)-3-[(E)-methylimino]-butyric acid methyl ester (23.81 g, 76.6 mmol) and hydroxylamine hydrochloride (5.32 g, 76.6 mmol) were combined in acetic acid (400 mL) and stirred at 60° C. overnight. After cooling to room temperature, the mixture was concentrated to dryness, and then concentrated twice from toluene (200 mL) to remove residual acetic acid. The residue was partitioned between EtOAc and H2O, and the organic layer was separated and washed twice with H2O. The combined aqueous layers were back-extracted with EtOAc, and the combined organic layers were concentrated. The crude material was filtered through a plug of silica gel, and the filtrate was concentrated to give the title compound.
Quantity
23.81 g
Type
reactant
Reaction Step One
Quantity
5.32 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate
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Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate
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Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate
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Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate
Reactant of Route 5
Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate
Reactant of Route 6
Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

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